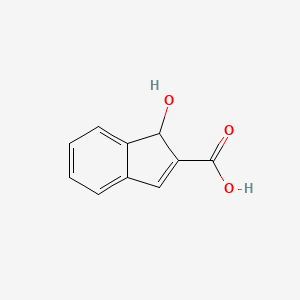

1-hydroxy-1H-indene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

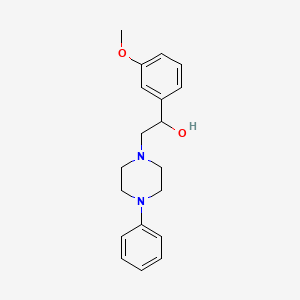

1-hydroxy-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H8O3 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system with a carboxylic acid group and a hydroxy group . The compound has two hydrogen bond acceptors and one hydrogen bond donor .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 300.2±21.0 °C at 760 mmHg, and a flash point of 136.9±16.7 °C . It has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 122.1±3.0 cm3 .Applications De Recherche Scientifique

Photolysis and Tautomerization Studies

1-Hydroxy-1H-indene-2-carboxylic acid is involved in flash photolysis and tautomerization studies. Almstead et al. (1994) investigated the photolysis of α-diazonaphthoquinones, which leads to the formation of indene-carboxylic acid derivatives. These compounds are significant for understanding the kinetics and mechanism of keto-enol tautomerization, a process important in photochemistry and organic synthesis (Almstead, Urwyler, & Wirz, 1994).

Corrosion Inhibition

In the field of materials science, indene-carboxylic acid derivatives have been studied as corrosion inhibitors. Saady et al. (2018) explored the anti-corrosive behavior of indenone derivatives on mild steel in acidic solutions, demonstrating their potential in protecting metals from corrosion (Saady et al., 2018).

Synthesis of Functionalized Indenol Derivatives

This compound serves as a precursor for the synthesis of functionalized indenol derivatives, which are important in pharmaceutical research. Taktouk et al. (2014) demonstrated an efficient one-pot synthesis of new indenols from this compound, with applications in developing anti-oxidant and anti-bacterial agents (Taktouk et al., 2014).

Organic Synthesis

In organic synthesis, derivatives of this compound are used to create various complex organic molecules. This includes the synthesis of indene derivatives via Wolff rearrangement and the study of their photolytic and thermolytic properties, as explored by Baumbach et al. (1991) and Magar & Lee (2013) (Baumbach, Bendig, Nagel, & Lubsky, 1991), (Magar & Lee, 2013).

Biocatalysis and Chiral Synthesis

In biocatalysis, this compound derivatives are used for synthesizing enantiomerically pure compounds. Adam et al. (1998) utilized the α-oxidation of carboxylic acids with molecular oxygen catalyzed by pea enzymes to produce optically pure hydroxy acids, a method applicable for synthesizing chiral molecules (Adam, Boland, Hartmann-Schreier, Humpf, Lazarus, Saffert, Saha-Möller, & Schreier, 1998).

Propriétés

IUPAC Name |

1-hydroxy-1H-indene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHVOGBNJHACNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(=CC2=C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)

![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]thio}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2736665.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile](/img/structure/B2736667.png)

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)

![Tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate](/img/structure/B2736670.png)

![4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione](/img/structure/B2736672.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)